

MS31 gene location and structure

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An In-depth Technical Guide to the Human MS31 (MRPS31) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human **MS31** gene, more formally known as Mitochondrial Ribosomal Protein S31 (MRPS31). This document details its genomic location, structural features, and its critical role in mitochondrial translation. It also provides detailed experimental protocols for its study and quantitative data on its expression.

Gene Location and Structure

The MRPS31 gene is a protein-coding gene located on the reverse strand of chromosome 13 at the cytogenetic band 13q14.11.[1] The gene spans 42,063 base pairs on the GRCh38/hg38 assembly.[1]

Genomic Coordinates (GRCh38/hg38): chr13:40,729,128-40,771,190[1]

The canonical transcript, ENST00000323563.8, consists of 8 exons that are spliced to produce a 1486 base pair mRNA. The coding sequence (CDS) of this transcript is 1188 base pairs long.

Exon-Intron Structure

The detailed exon and intron coordinates for the canonical transcript (ENST00000323563.8) are provided in the table below. This information is crucial for designing experiments such as targeted sequencing or qPCR assays.



Feature	Start (GRCh38/hg38)	End (GRCh38/hg38)	Length (bp)
Exon 1	40,770,959	40,771,190	232
Intron 1	40,767,733	40,770,958	3,226
Exon 2	40,767,599	40,767,732	134
Intron 2	40,762,393	40,767,598	5,206
Exon 3	40,762,242	40,762,392	151
Intron 3	40,750,223	40,762,241	12,019
Exon 4	40,750,076	40,750,222	147
Intron 4	40,747,940	40,750,075	2,136
Exon 5	40,747,748	40,747,939	192
Intron 5	40,739,715	40,747,747	8,033
Exon 6	40,739,528	40,739,714	187
Intron 6	40,733,303	40,739,527	6,225
Exon 7	40,733,149	40,733,302	154
Intron 7	40,729,128	40,733,148	4,021
Exon 8	40,729,128	40,729,216	89

Protein Characteristics

The MRPS31 gene encodes the Small ribosomal subunit protein **mS31**. This protein is a key component of the small 28S subunit of the mitochondrial ribosome (mitoribosome).[1]



Property	Value
Full Name	Mitochondrial Ribosomal Protein S31
UniProt ID	Q92665
Amino Acid Length	395
Molecular Mass	45,318 Da
Domains	Belongs to the mitochondrion-specific ribosomal protein mS31 family.[1]

Quantitative Gene and Protein Expression

The expression of MRPS31 is ubiquitous across human tissues, consistent with its essential role in mitochondrial function. Below are tables summarizing its mRNA and protein expression levels.

mRNA Expression Levels (GTEx)

The following table presents the median mRNA expression of MRPS31 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. Expression is measured in Transcripts Per Million (TPM).



Tissue	Median TPM
Adipose - Subcutaneous	11.8
Adipose - Visceral (Omentum)	10.9
Adrenal Gland	15.2
Artery - Aorta	9.7
Artery - Coronary	12.1
Artery - Tibial	11.3
Brain - Cerebellum	14.5
Brain - Cortex	13.7
Breast - Mammary Tissue	9.8
Colon - Sigmoid	10.2
Colon - Transverse	9.9
Esophagus - Mucosa	9.1
Esophagus - Muscularis	11.7
Heart - Atrial Appendage	16.3
Heart - Left Ventricle	17.1
Kidney - Cortex	13.8
Liver	12.5
Lung	10.6
Muscle - Skeletal	12.9
Nerve - Tibial	11.5
Ovary	13.1
Pancreas	11.9
Pituitary	14.8



Prostate	12.3
Skin - Not Sun Exposed (Suprapubic)	9.4
Skin - Sun Exposed (Lower leg)	10.1
Small Intestine - Terminal Ileum	10.8
Spleen	11.2
Stomach	10.5
Testis	11.7
Thyroid	14.1
Uterus	11.6
Vagina	9.6
Whole Blood	8.7

Protein Abundance (PaxDb)

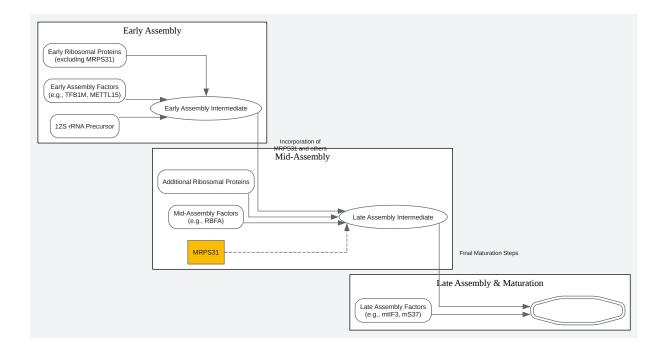
The Protein Abundance Database (PaxDb) provides integrated data on protein levels. The abundance of MRPS31 in various organisms and tissues is presented in parts per million (ppm).

Organism	Tissue/Cell Line	Abundance (ppm)
Homo sapiens	Whole organism (integrated)	27.6
Mus musculus	Whole organism (integrated)	41.1
Mus musculus	Brain (integrated)	27.1
Mus musculus	Heart	94.7
Rattus norvegicus	Whole organism (integrated)	62.8
Bos taurus	Cell line	37.2
Bos taurus	Whole organism (integrated)	1.6



Signaling and Assembly Pathway

MRPS31 is integral to the biogenesis of the mitochondrial small ribosomal subunit (mt-SSU). The assembly of the mitoribosome is a complex process involving the coordinated action of numerous assembly factors and ribosomal proteins.[2] Defects in this pathway can lead to severe mitochondrial disorders. The following diagram illustrates the key stages of mt-SSU assembly, highlighting the incorporation of MRPS31.



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Mitochondrial Small Subunit Assembly Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MRPS31.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of MRPS31 mRNA from total RNA isolated from human cells or tissues.

- 1. RNA Isolation and cDNA Synthesis:
- Isolate total RNA from the sample of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.
- 2. qPCR Reaction Setup:
- Prepare the qPCR reaction mix in a 10 μ L final volume per well in a 384-well plate. Each sample should be run in triplicate.
 - 5 μL of 2x SYBR Green PCR Master Mix
 - 0.5 μL of Forward Primer (10 μΜ)
 - 0.5 μL of Reverse Primer (10 μΜ)
 - 2 μL of cDNA template (diluted 1:10)
 - 2 μL of Nuclease-free water



- Validated Primers for Human MRPS31: Commercially available validated primer sets are recommended for reliable results (e.g., from RealTimePrimers.com or Integrated DNA Technologies).[3][4] Alternatively, design primers spanning an exon-exon junction to avoid amplification of genomic DNA.
- 3. qPCR Cycling Conditions:
- Perform the qPCR using a real-time PCR system with the following cycling conditions:
 - Enzyme Activation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: To verify the specificity of the amplification product.
- 4. Data Analysis:
- Determine the cycle threshold (Ct) values for MRPS31 and a validated housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of MRPS31 using the ΔΔCt method.

Protein-Protein Interaction Analysis by GST Pull-Down Assay

This protocol outlines the procedure for identifying proteins that interact with MRPS31 using a Glutathione S-Transferase (GST) pull-down assay.

- 1. Expression and Immobilization of GST-MRPS31 Bait Protein:
- Clone the coding sequence of human MRPS31 into a GST-fusion protein expression vector (e.g., pGEX series).
- Transform the construct into an appropriate E. coli expression strain (e.g., BL21).

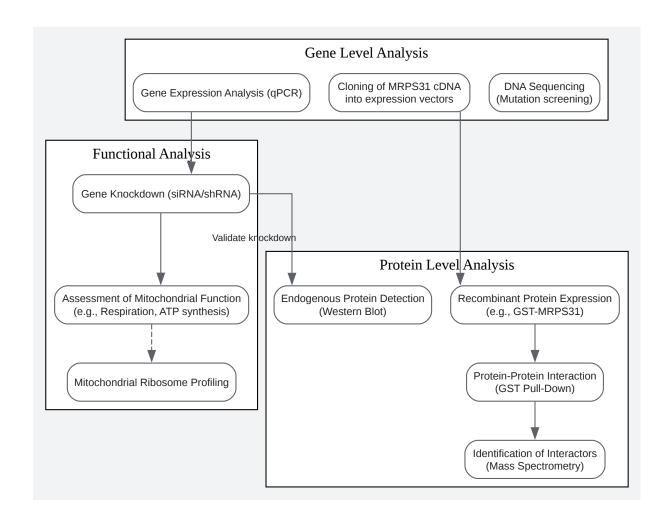


- Induce protein expression with IPTG and lyse the bacterial cells.
- Incubate the cleared lysate containing the GST-MRPS31 fusion protein with glutathioneagarose beads to immobilize the bait protein.
- Wash the beads to remove non-specifically bound bacterial proteins.
- 2. Preparation of Prey Protein Lysate:
- Culture human cells of interest (e.g., HEK293T, HeLa) and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
- Clarify the lysate by centrifugation to remove cellular debris.
- 3. Pull-Down of Interacting Proteins:
- Incubate the immobilized GST-MRPS31 beads with the prepared mammalian cell lysate for 2-4 hours at 4°C with gentle rotation.
- As a negative control, incubate beads with immobilized GST alone with the same cell lysate.
- Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- 4. Elution and Analysis:
- Elute the bound proteins from the beads using a buffer containing reduced glutathione.
- Separate the eluted proteins by SDS-PAGE.
- Visualize the proteins by Coomassie blue or silver staining.
- Excise protein bands that are present in the GST-MRPS31 pull-down but not in the GST control.
- Identify the interacting proteins by mass spectrometry (e.g., LC-MS/MS).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the function of MRPS31.





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Experimental Workflow for MRPS31 Functional Studies

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